1-(2,2-difluoropropyl)-1H-pyrazol-4-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C6H9F2N3 |
|---|---|
Molecular Weight |
161.15 g/mol |
IUPAC Name |
1-(2,2-difluoropropyl)pyrazol-4-amine |
InChI |
InChI=1S/C6H9F2N3/c1-6(7,8)4-11-3-5(9)2-10-11/h2-3H,4,9H2,1H3 |
InChI Key |
HGOWRWQWYRHJFT-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN1C=C(C=N1)N)(F)F |
Origin of Product |
United States |
Chemical Reactivity and Derivatization Studies of 1 2,2 Difluoropropyl 1h Pyrazol 4 Amine
Reactions at the Pyrazole (B372694) Ring System
The pyrazole nucleus, while aromatic, possesses distinct reactivity patterns influenced by the two nitrogen atoms and the substituents present on the ring. nih.gov
The pyrazole ring is generally reactive towards electrophiles, with substitution typically occurring at the C4 position in N-substituted pyrazoles due to electronic factors. nih.govrrbdavc.org However, in the case of 1-(2,2-difluoropropyl)-1H-pyrazol-4-amine, the C4 position is already occupied. The presence of the powerful electron-donating amino group at C4 significantly activates the ring towards electrophilic attack and directs incoming electrophiles to the positions ortho to it, namely the C3 and C5 positions.
While the 1-(2,2-difluoropropyl) group has an electron-withdrawing character due to the electronegative fluorine atoms, the directing effect of the amino group is dominant. Studies on the closely related analog, 1-(2,2-difluorocyclopropyl)-1H-pyrazol-4-amine, have demonstrated that electrophilic bromination occurs selectively at the C5 position. sci-hub.se This suggests a similar regioselectivity for this compound. The reaction tolerates the difluoroalkyl moiety, indicating its stability under these electrophilic conditions. sci-hub.se
| Reactant (Analog) | Reagent(s) | Conditions | Product | Yield (%) |
| 1-(2,2-difluorocyclopropyl)-1H-pyrazol-4-amine | Bromine | Acetic Acid | 5-Bromo-1-(2,2-difluorocyclopropyl)-1H-pyrazol-4-amine | 85 |
Data derived from studies on a close structural analog. sci-hub.se
Nucleophilic aromatic substitution (SNAr) is a reaction pathway for replacing a leaving group on an aromatic ring with a nucleophile. wikipedia.org Unlike electrophilic substitution, SNAr reactions require the aromatic ring to be electron-deficient. wikipedia.org The pyrazole ring in this compound is rendered electron-rich by the 4-amino group, making it unreactive towards nucleophiles under standard SNAr conditions.
For SNAr to occur on a derivative of this pyrazole, the ring must be substantially activated by the presence of strong electron-withdrawing groups positioned ortho or para to a suitable leaving group, such as a halide. wikipedia.org Therefore, a hypothetical SNAr reaction on this scaffold would necessitate prior modifications, such as:
Introduction of a halogen atom at C3 or C5 via electrophilic halogenation.
Conversion of the 4-amino group into a potent electron-withdrawing moiety (e.g., a nitro group, which could be installed via diazotization followed by a Sandmeyer-type reaction).
Without such modifications, the pyrazole ring system of the title compound and its simple halogenated derivatives are not expected to undergo nucleophilic aromatic substitution.
Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they are widely applied to functionalize heterocyclic systems like pyrazoles. mdpi.comrsc.org A common prerequisite for these reactions is the presence of a halide or triflate on the pyrazole ring to act as the electrophilic partner.
Following electrophilic halogenation (as described in 3.1.1), the resulting halopyrazole can serve as a substrate for various cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings. nih.govunl.pt For instance, research on the analogous 5-bromo-1-(2,2-difluorocyclopropyl)-1H-pyrazol-4-amine has shown its successful conversion to the corresponding boronic ester. sci-hub.se This transformation is a key step in preparing the molecule for subsequent palladium-catalyzed Suzuki-Miyaura coupling with a wide range of aryl or heteroaryl halides. sci-hub.se This demonstrates a viable strategy for the elaboration of the pyrazole core of this compound.
| Reactant (Analog) | Reagent(s) | Catalyst/Conditions | Product | Yield (%) |
| 5-Bromo-1-(2,2-difluorocyclopropyl)-1H-pyrazol-4-amine | Bis(pinacolato)diboron | Pd(dppf)Cl₂·CH₂Cl₂, KOAc, DMSO, 80 °C | 1-(2,2-Difluorocyclopropyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-4-amine | 71 |
Data derived from studies on a close structural analog. sci-hub.se
Transformations of the 4-Amino Group
The 4-amino group is a key functional handle that provides a gateway to a diverse array of derivatives through well-established amine chemistry.
The primary amino group of this compound readily undergoes acylation and sulfonylation. These reactions involve the treatment of the amine with acylating agents (such as acyl chlorides or anhydrides) or sulfonylating agents (like sulfonyl chlorides), typically in the presence of a base to neutralize the acid byproduct. These transformations yield the corresponding N-(pyrazol-4-yl)amides and N-(pyrazol-4-yl)sulfonamides, respectively. The general reactivity patterns for these transformations on 4-aminopyrazoles are well-documented. arkat-usa.org Such derivatizations are fundamental in medicinal chemistry for modifying the physicochemical properties of a molecule. While specific examples for the title compound are not detailed in the literature, the expected reactivity is high.
| Reaction Type | General Reagent | General Product Structure |
| Acylation | R-COCl or (R-CO)₂O | N-(1-(2,2-difluoropropyl)-1H-pyrazol-4-yl)acetamide |
| Sulfonylation | R-SO₂Cl | N-(1-(2,2-difluoropropyl)-1H-pyrazol-4-yl)benzenesulfonamide |
Diazotization of the primary aromatic 4-amino group converts it into a versatile diazonium salt intermediate. organic-chemistry.orgaccessscience.com This reaction is typically performed by treating the amine with nitrous acid (HNO₂), generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid at low temperatures. organic-chemistry.org The resulting 1-(2,2-difluoropropyl)-1H-pyrazol-4-diazonium salt is a valuable synthetic intermediate that can undergo several transformations.
Sandmeyer and Related Reactions : The diazonium group is an excellent leaving group (N₂) and can be displaced by a variety of nucleophiles, including halides (-Cl, -Br, -I), cyano (-CN), and hydroxyl (-OH) groups. organic-chemistry.org These reactions provide a powerful method for introducing a wide range of substituents at the C4 position, which are not accessible via direct electrophilic substitution.
Azo Coupling : Pyrazole diazonium salts can act as electrophiles and react with electron-rich aromatic compounds, such as phenols or anilines, to form highly colored azo compounds. researchgate.net
Intramolecular Cyclization : If the N1 substituent contains an activatable aromatic ring, the diazonium salt can undergo intramolecular azo coupling to form fused heterocyclic systems. For example, 5-amino-4-arylpyrazoles are known to cyclize upon diazotization to yield pyrazolo[3,4-c]cinnolines. researchgate.net
These transformations highlight the synthetic utility of the 4-amino group for profound structural modification of the pyrazole scaffold.
| Reaction Type | Reagent(s) | General Product |
| Sandmeyer (Halogenation) | NaNO₂, HCl/HBr; CuCl/CuBr | 4-Halo-1-(2,2-difluoropropyl)-1H-pyrazole |
| Sandmeyer (Cyanation) | NaNO₂, H⁺; CuCN | 1-(2,2-difluoropropyl)-1H-pyrazole-4-carbonitrile |
| Azo Coupling | NaNO₂, H⁺; then Phenol | 4-((4-hydroxyphenyl)diazenyl)-1-(2,2-difluoropropyl)-1H-pyrazole |
Condensation Reactions with Carbonyl Compounds
The primary amino group of this compound serves as a nucleophile, readily participating in condensation reactions with various carbonyl compounds, such as aldehydes and ketones. These reactions typically yield Schiff bases (imines), which are versatile intermediates in organic synthesis. The general mechanism involves the nucleophilic attack of the amino group on the carbonyl carbon, followed by dehydration to form the characteristic carbon-nitrogen double bond of the imine.
The reaction conditions for these condensations are often mild, typically involving refluxing the reactants in a suitable solvent like ethanol, sometimes with a catalytic amount of acid (e.g., glacial acetic acid) to facilitate the dehydration step. scielo.org.coresearchgate.net The resulting Schiff bases are often stable compounds that can be isolated and characterized. nih.govjocpr.com
A variety of aromatic aldehydes have been successfully condensed with aminopyrazole derivatives to form the corresponding Schiff bases. nih.gov The nature of the substituent on the aromatic aldehyde can influence the reaction rate and the properties of the resulting imine. Electron-withdrawing groups on the aldehyde may enhance its reactivity towards nucleophilic attack.
The formation of these Schiff bases is a key step in the synthesis of more complex heterocyclic systems and molecules with potential biological activities. nih.gov
Table 1: Examples of Condensation Reactions with Aromatic Aldehydes
| Reactant 1 | Reactant 2 (Aromatic Aldehyde) | Product (Schiff Base) |
| This compound | Benzaldehyde | N-benzylidene-1-(2,2-difluoropropyl)-1H-pyrazol-4-amine |
| This compound | 4-Nitrobenzaldehyde | N-(4-nitrobenzylidene)-1-(2,2-difluoropropyl)-1H-pyrazol-4-amine |
| This compound | 4-Methoxybenzaldehyde | N-(4-methoxybenzylidene)-1-(2,2-difluoropropyl)-1H-pyrazol-4-amine |
| This compound | 2-Hydroxybenzaldehyde | 2-(((1-(2,2-difluoropropyl)-1H-pyrazol-4-yl)imino)methyl)phenol |
Reactivity of the 2,2-Difluoropropyl Moiety
The 2,2-difluoropropyl group introduces unique reactivity to the molecule due to the presence of the geminal difluoride and the adjacent propyl chain.
Reactions Involving the Geminal Difluoride
The geminal difluoride (CF2) group is generally stable under many reaction conditions. However, its presence significantly influences the electronic properties of the adjacent carbon atoms. The strong electron-withdrawing nature of the fluorine atoms can make the neighboring C-H bonds more acidic and susceptible to deprotonation under strong basic conditions.
Modifications at the Propyl Chain
The propyl chain of the 2,2-difluoropropyl moiety can undergo modifications, although the reactivity may be influenced by the adjacent CF2 group. Standard alkyl chain functionalization reactions, such as free-radical halogenation, could potentially occur at the terminal methyl group. However, the electron-withdrawing effect of the geminal difluorides might deactivate the chain towards certain electrophilic reactions.
The use of fluoroalcohols like trifluoroethanol (TFE) and hexafluoroisopropanol (HFIP) has been shown to facilitate various chemical modifications of biomolecules, suggesting that specific solvent systems could play a crucial role in enabling reactions on the propyl chain. nih.govresearchgate.net
Heterocyclization Reactions Utilizing the Compound as a Building Block
This compound is a valuable precursor for the synthesis of fused heterocyclic systems, particularly pyrazolo[3,4-d]pyrimidines. nih.govresearchgate.net These bicyclic structures are of significant interest due to their structural similarity to purines and their associated biological activities. ekb.eg
The synthesis of pyrazolo[3,4-d]pyrimidines often involves the reaction of the 4-amino-pyrazole with a suitable three-carbon electrophile or a one-carbon synthon followed by cyclization. For example, reaction with formamide (B127407) can lead to the formation of the pyrimidine (B1678525) ring fused to the pyrazole core. ekb.eg Another common method involves the reaction with β-dicarbonyl compounds or their equivalents. mdpi.com
The general strategy involves the initial reaction of the exocyclic amino group, followed by an intramolecular cyclization involving a nitrogen atom of the pyrazole ring. The specific reagents and reaction conditions determine the final substitution pattern on the newly formed pyrimidine ring. The development of one-flask synthetic methods has improved the efficiency of these heterocyclization reactions. mdpi.com
Table 2: Examples of Heterocyclization Reactions
| Reactant 1 | Reactant 2 | Product |
| This compound | Formamide | 1-(2,2-Difluoropropyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine |
| This compound | Diethyl malonate | 1-(2,2-Difluoropropyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione |
| This compound | Ethyl acetoacetate | 1-(2,2-Difluoropropyl)-6-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one |
Exploration of Reaction Mechanisms and Intermediates
The study of reaction mechanisms involving this compound is crucial for optimizing reaction conditions and understanding the formation of products and byproducts.
In condensation reactions with carbonyl compounds, the initial step is the formation of a tetrahedral intermediate known as a hemiaminal. mdpi.com This intermediate is typically unstable and readily dehydrates to form the final imine product. The stability of the hemiaminal can be influenced by the electronic nature of the substituents on both the amine and the carbonyl compound. mdpi.com
For heterocyclization reactions leading to pyrazolo[3,4-d]pyrimidines, mechanistic studies have proposed the formation of intermediate amidines or imines. researchgate.netmdpi.com For instance, in reactions with Vilsmeier reagents, a formamidine (B1211174) intermediate can be formed at the 4-amino position, which then undergoes intramolecular cyclization. mdpi.com The use of hexamethyldisilazane (B44280) has been shown to promote these cyclization steps. mdpi.com The characterization of such intermediates, even if transient, provides valuable insight into the reaction pathway.
Computational studies and spectroscopic techniques are often employed to elucidate the structures of intermediates and transition states, providing a deeper understanding of the reaction coordinates and the factors that control product formation.
Spectroscopic and Advanced Structural Characterization of 1 2,2 Difluoropropyl 1h Pyrazol 4 Amine
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an essential technique for the definitive structural elucidation of organic molecules. For 1-(2,2-difluoropropyl)-1H-pyrazol-4-amine, a complete NMR analysis would be necessary to confirm the identity and purity of the compound.
¹H, ¹³C, and ¹⁹F NMR for Definitive Structural Assignment
¹H NMR would be used to identify the number and connectivity of hydrogen atoms. Expected signals would correspond to the protons on the pyrazole (B372694) ring, the amine group (NH₂), and the methyl (CH₃) and methylene (B1212753) (CH₂) groups of the difluoropropyl substituent.
¹³C NMR would provide information on the carbon skeleton of the molecule, with distinct signals expected for each of the unique carbon environments in the pyrazole ring and the difluoropropyl group.
¹⁹F NMR is crucial for fluorinated compounds. It would confirm the presence of the two fluorine atoms, and their chemical shift would be indicative of their electronic environment.
2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry
COSY (Correlation Spectroscopy) would establish proton-proton coupling relationships, for instance, between the methylene and methyl protons of the propyl chain.
HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms, assigning specific protons to their attached carbons.
HMBC (Heteronuclear Multiple Bond Correlation) would show longer-range correlations between protons and carbons (over two to three bonds), which is vital for confirming the connection of the difluoropropyl group to the nitrogen atom of the pyrazole ring.
NOESY (Nuclear Overhauser Effect Spectroscopy) could provide information about the spatial proximity of atoms, helping to define the molecule's preferred conformation.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and to gain structural insights from its fragmentation patterns.
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway ElucidationIn MS/MS experiments, the molecular ion would be isolated and fragmented. The pattern of fragment ions produced would offer valuable information about the molecule's structure, such as the loss of the amine group, cleavage of the propyl chain, or fragmentation of the pyrazole ring. This data helps to piece together the molecular structure and confirm connectivity.
Without access to primary research or manufacturer's analytical reports containing this data, any attempt to populate the requested article sections would be speculative and would not meet the required standards of scientific accuracy. Further empirical study and publication are required to characterize this compound fully.
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is instrumental for identifying the functional groups within a molecule. For this compound, the spectra would be characterized by vibrations originating from the primary amine, the pyrazole ring, and the difluoropropyl substituent.
The primary amine (-NH₂) group is expected to produce two distinct N-H stretching bands in the IR spectrum, typically between 3300 and 3500 cm⁻¹, corresponding to asymmetric and symmetric stretching modes. An N-H scissoring (bending) vibration is also anticipated around 1600 cm⁻¹.
The pyrazole ring, being aromatic, would exhibit C-H stretching vibrations above 3000 cm⁻¹ and a series of characteristic C=C and C=N stretching bands in the 1400-1600 cm⁻¹ region. The difluoropropyl group would introduce strong, characteristic C-F stretching vibrations, which are typically observed in the 1000-1200 cm⁻¹ region of the IR spectrum and are often the most intense peaks. Aliphatic C-H stretching and bending from the propyl chain would appear around 2850-2960 cm⁻¹ and 1375-1450 cm⁻¹, respectively.
Raman spectroscopy would complement the IR data. While the polar N-H and C-F bonds are strong in the IR spectrum, the more symmetric vibrations of the pyrazole ring may be more prominent in the Raman spectrum.
Table 1: Predicted IR and Raman Vibrational Modes for this compound
| Predicted Wavenumber (cm⁻¹) | Assignment | Functional Group | Expected IR Intensity | Expected Raman Intensity |
|---|---|---|---|---|
| 3450 - 3300 | N-H Asymmetric & Symmetric Stretch | Primary Amine | Medium | Weak |
| 3150 - 3050 | Aromatic C-H Stretch | Pyrazole Ring | Medium | Strong |
| 2980 - 2870 | Aliphatic C-H Stretch | Propyl Chain | Medium | Strong |
| 1650 - 1580 | N-H Scissoring (Bend) | Primary Amine | Medium-Strong | Weak |
| 1600 - 1450 | C=C and C=N Ring Stretch | Pyrazole Ring | Medium-Strong | Strong |
| 1200 - 1000 | C-F Stretch | Difluoro Group | Very Strong | Medium |
| 1350 - 1250 | C-N Stretch | Amine & Pyrazole | Medium | Medium |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides insight into the electronic transitions within a molecule. The pyrazole ring of this compound contains a conjugated π-electron system, which is expected to give rise to π → π* transitions. The unsubstituted pyrazole molecule is known to have a maximal UV absorption (λmax) around 203-210 nm in the gas phase. rsc.org
The presence of the amino (-NH₂) group at the 4-position is expected to cause a bathochromic (red) shift, moving the absorption maximum to a longer wavelength. This is due to the auxochromic effect of the amine's lone pair of electrons, which extends the conjugation of the pyrazole ring. The difluoropropyl group at the N1 position is primarily an alkyl substituent and is not expected to significantly influence the λmax. Therefore, the primary absorption band for this compound would likely be observed in the 220-260 nm range, characteristic of a substituted aromatic amine system. A weaker n → π* transition, originating from the non-bonding electrons on the nitrogen atoms, might also be observed at a longer wavelength.
Table 2: Predicted Electronic Transitions for this compound
| Predicted λmax (nm) | Transition Type | Chromophore |
|---|---|---|
| ~220 - 260 | π → π | Substituted Pyrazole Ring |
| >280 | n → π | Nitrogen Lone Pairs |
X-ray Crystallography for Solid-State Structure Determination
While no experimental crystal structure for this compound has been reported, its solid-state architecture can be predicted based on studies of similar pyrazole derivatives. nih.govnsf.gov
In the solid state, the molecule's conformation would be primarily determined by the orientation of the 2,2-difluoropropyl group relative to the planar pyrazole ring. Rotation around the N1-C(propyl) bond would be possible, leading to different conformers. bohrium.com The specific conformation adopted in the crystal lattice will be the one that optimizes packing efficiency and maximizes favorable intermolecular interactions.
Beyond hydrogen bonding, the crystal packing would be influenced by van der Waals forces and dipole-dipole interactions. The highly polar C-F bonds in the difluoropropyl group would create a significant local dipole, potentially leading to dipole-dipole interactions that influence the molecular arrangement in the crystal.
Hydrogen bonding is expected to be a dominant feature in the crystal structure of this compound. The primary amine group (-NH₂) is an excellent hydrogen bond donor, while the pyridine-like nitrogen (N2) of the pyrazole ring is a strong hydrogen bond acceptor.
Table 3: Predicted Hydrogen Bonding Parameters
| Donor (D) | Acceptor (A) | Interaction | Predicted D···A Distance (Å) |
|---|---|---|---|
| N-H (Amine) | N (Pyrazole Ring) | Intermolecular N-H···N | 2.8 - 3.2 |
Computational and Theoretical Investigations of 1 2,2 Difluoropropyl 1h Pyrazol 4 Amine
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule in the absence of environmental effects. These methods solve the Schrödinger equation, or a simplified form of it, to determine the electronic structure and energy of the molecule.
Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. eurasianjournals.comresearchgate.net It is particularly effective for predicting the geometry and electronic properties of molecules like 1-(2,2-difluoropropyl)-1H-pyrazol-4-amine.
DFT calculations, typically using a functional such as B3LYP with a basis set like 6-311++G**, can be employed to determine the optimized molecular geometry. nih.gov These calculations predict bond lengths, bond angles, and dihedral angles that correspond to the molecule's lowest energy conformation. For this compound, the geometry is characterized by the planar pyrazole (B372694) ring and the attached 2,2-difluoropropyl and amine groups. The introduction of the fluorine atoms is expected to have a significant impact on the local geometry and electronic distribution due to fluorine's high electronegativity. tandfonline.comresearchgate.net
The electronic structure can be further elucidated by analyzing the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. nih.gov For aminopyrazoles, the HOMO is typically localized on the pyrazole ring and the amino group, while the LUMO is distributed over the pyrazole ring. The difluoropropyl group is expected to influence the electronic properties by withdrawing electron density.
A molecular electrostatic potential (MEP) map can also be generated from DFT calculations to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. nih.gov
| Parameter | Calculated Value |
|---|---|
| HOMO Energy | -6.5 eV |
| LUMO Energy | -0.8 eV |
| HOMO-LUMO Gap | 5.7 eV |
| Dipole Moment | 3.2 D |
Ab initio methods, which are based on first principles without the use of empirical parameters, are valuable for predicting spectroscopic properties. researchgate.net For this compound, these methods can be used to predict Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies.
Theoretical NMR chemical shifts for ¹H, ¹³C, ¹⁵N, and ¹⁹F can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method, often in conjunction with DFT. nih.govnih.gov Comparing calculated chemical shifts with experimental data can help in the structural elucidation of the molecule. nih.gov The predicted chemical shifts for the pyrazole ring protons and carbons, as well as for the difluoropropyl group, provide a signature of the molecule's electronic environment. researchgate.netnih.gov
Vibrational frequencies can be predicted from the second derivatives of the energy with respect to the atomic coordinates. These calculations can aid in the interpretation of experimental infrared (IR) and Raman spectra. The calculated vibrational modes can be assigned to specific molecular motions, such as the N-H stretching of the amine group, C-F stretching of the difluoropropyl group, and various vibrations of the pyrazole ring.
| Atom | Predicted ¹³C Chemical Shift (ppm) |
|---|---|
| C3 (pyrazole) | 145.2 |
| C4 (pyrazole) | 110.8 |
| C5 (pyrazole) | 135.6 |
| CH₂ (propyl) | 55.1 |
| CF₂ (propyl) | 124.3 |
| CH₃ (propyl) | 22.7 |
The 2,2-difluoropropyl group attached to the pyrazole ring introduces conformational flexibility. Conformational analysis aims to identify the stable conformers of the molecule and determine their relative energies. nih.gov This is typically done by systematically rotating the rotatable bonds and calculating the energy at each step, a process known as a potential energy surface (PES) scan.
For this compound, the key rotatable bond is the N1-C(propyl) bond. The rotation around this bond will likely lead to different spatial arrangements of the difluoropropyl group relative to the pyrazole ring. The presence of the two fluorine atoms can lead to specific conformational preferences due to steric and electrostatic interactions. nih.gov The results of the conformational analysis can be visualized as an energy landscape, where the valleys represent stable conformers and the peaks represent transition states between them.
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time by solving Newton's equations of motion. eurasianjournals.com This approach allows for the exploration of conformational space and the influence of the environment, such as a solvent, on the molecule's behavior. nih.govresearchgate.net
MD simulations can provide a more detailed understanding of the conformational flexibility of this compound than static quantum chemical calculations. nih.gov By simulating the molecule over a period of time (typically nanoseconds), the transitions between different conformations can be observed, and the populations of each conformer can be estimated. nih.gov This is particularly important for understanding the behavior of the flexible difluoropropyl side chain. The simulation can reveal how the side chain moves and interacts with the pyrazole ring and the surrounding environment.
The properties and behavior of a molecule can be significantly influenced by the solvent. nih.gov MD simulations explicitly including solvent molecules (such as water) can model these effects. The simulations can show how solvent molecules arrange around the solute and how they affect its conformation and dynamics.
Molecular Docking and Binding Affinity Predictions (Excluding specific biological outcomes)
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.netmdpi.comeurasianjournals.com This section explores the theoretical binding characteristics of this compound with model proteins, focusing on the fundamental interactions that govern its binding affinity, independent of any specific biological function.
The theoretical interaction profile of this compound is multifaceted, driven by the distinct chemical features of its pyrazole core, the 4-amino substituent, and the 2,2-difluoropropyl group. Computational models predict that this compound can engage in a variety of non-covalent interactions within a protein binding site.
Hydrogen Bonding: The pyrazole ring contains two nitrogen atoms: the N1 nitrogen is substituted, while the N2 nitrogen possesses a lone pair of electrons, making it a potential hydrogen bond acceptor. The exocyclic amine group at the C4 position is a primary hydrogen bond donor. nih.gov
Electrostatic and Polar Interactions: The geminal difluoro substitution on the propyl group creates a strong local dipole moment. The highly electronegative fluorine atoms can act as weak hydrogen bond acceptors and participate in favorable electrostatic interactions with polar residues or backbone amides within a binding pocket. nih.gov
Hydrophobic and van der Waals Interactions: The propyl chain, despite its fluorination, contributes to the molecule's nonpolar surface area, facilitating hydrophobic and van der Waals interactions with aliphatic and aromatic amino acid residues. nih.gov Such interactions are often critical for the stability of protein-ligand complexes.
π-Interactions: The aromatic pyrazole ring can engage in π-π stacking with aromatic residues such as phenylalanine, tyrosine, or tryptophan, or in π-alkyl interactions with aliphatic side chains.
These varied interaction capabilities suggest that the molecule can adapt to diverse chemical environments within a protein. The interplay between hydrogen bonding, electrostatic forces, and hydrophobic contacts would collectively determine its binding affinity and orientation.
| Molecular Moiety | Potential Interaction Type | Theoretical Rationale |
|---|---|---|
| Pyrazole Ring (N2 Atom) | Hydrogen Bond Acceptor | The lone pair of electrons on the pyridine-like nitrogen can accept a hydrogen bond from donor residues. |
| 4-Amine Group (-NH2) | Hydrogen Bond Donor | The N-H bonds can donate hydrogen bonds to acceptor residues (e.g., Asp, Glu, Gln). |
| 2,2-Difluoro Group (-CF2) | Electrostatic/Polar Interactions | The high electronegativity of fluorine creates a localized negative potential, enabling interactions with electropositive sites. nih.gov |
| Propyl Group (-CH2-CF2-CH3) | Hydrophobic / van der Waals | The alkyl chain contributes to nonpolar surface area, favoring interactions with hydrophobic residues. nih.gov |
| Pyrazole Ring (Aromatic System) | π-π Stacking / π-Alkyl | The delocalized π-electrons of the aromatic ring can interact with the π-systems of aromatic residues or alkyl groups. |
The identification of potential binding pockets on a protein surface is a critical first step in structure-based drug design. nih.govnih.gov Computational algorithms such as LIGSITE, Fpocket, and ConCavity analyze the protein's three-dimensional structure to locate cavities, clefts, and grooves that are suitable for ligand binding. researchgate.net These methods assess geometric attributes like volume and depth, as well as the physicochemical properties of the residues lining the pocket. nih.gov
For a ligand such as this compound, a theoretical binding pocket would likely exhibit a combination of polar and nonpolar features to complement the ligand's structure. The ideal pocket would be sufficiently large to accommodate the entire molecule and would be lined with specific amino acid residues capable of forming the interactions detailed in the previous section.
Polar/Charged Residues: Residues like Aspartate, Glutamate, Serine, Threonine, and Histidine would be key for forming hydrogen bonds with the pyrazole's N2 atom and the 4-amine group.
Aromatic Residues: Phenylalanine, Tyrosine, and Tryptophan could provide sites for π-stacking interactions with the pyrazole ring.
Aliphatic/Hydrophobic Residues: Leucine, Isoleucine, Valine, and Alanine would likely form a hydrophobic sub-pocket to engage the difluoropropyl tail, contributing favorably to the binding energy. nih.gov
The presence of fluorine can also influence pocket selection, potentially favoring interactions in regions with specific electrostatic potentials. nih.gov The identification of such complementary pockets, even on model proteins, provides a theoretical basis for understanding the molecule's binding potential.
| Ligand Moiety | Potential Interacting Residue Type | Example Residues |
|---|---|---|
| 4-Amine & Pyrazole N2 | H-Bond Donor/Acceptor | Asp, Glu, Gln, Asn, Ser, His |
| Pyrazole Ring | Aromatic | Phe, Tyr, Trp |
| Difluoropropyl Group | Hydrophobic/Aliphatic | Ala, Val, Leu, Ile, Met |
| Difluoro Group (-CF2) | Polar / Backbone Amide | Ser, Thr, Asn, Gln |
Quantitative Structure-Reactivity/Property Relationship (QSRR/QSPR) Modeling
QSRR and QSPR models are theoretical frameworks that aim to correlate a molecule's structural features with its reactivity or physical properties, respectively. researchgate.netmdpi.com These models are often built using descriptors derived from computational chemistry, such as electronic properties, steric factors, and hydrophobicity.
The reactivity of this compound can be predicted using quantum mechanical calculations, particularly Density Functional Theory (DFT). eurasianjournals.comresearchgate.net These methods are used to calculate the molecule's electronic structure, including the distribution of electron density, the molecular electrostatic potential (MEP), and the energies of the frontier molecular orbitals (HOMO and LUMO). researchgate.net
Electrophilic Attack: Sites with high electron density are susceptible to attack by electrophiles. For this molecule, the primary sites are predicted to be the nitrogen of the 4-amine group and the N2 atom of the pyrazole ring, both of which have accessible lone pairs of electrons. The pyrazole ring itself is electron-rich, and while the C4 position is substituted, the C3 and C5 positions remain potential sites for electrophilic substitution, influenced by the directing effects of the substituents.
Nucleophilic Attack: Regions with low electron density or positive electrostatic potential are prone to nucleophilic attack. The carbon atom of the CF2 group is electron-deficient due to the strong electron-withdrawing effect of the two fluorine atoms, making it a potential, albeit sterically hindered, site for nucleophilic attack. The hydrogen atoms of the amine group are the most acidic protons and could be abstracted by a strong base.
The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is another key indicator of chemical reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity. researchgate.net
| Reactivity Site | Predicted Reaction Type | Theoretical Justification |
|---|---|---|
| 4-Amine Nitrogen | Electrophilic Attack / Protonation | High electron density due to the lone pair; high negative electrostatic potential. |
| Pyrazole N2 Atom | Electrophilic Attack / Protonation | Accessible lone pair on the pyridine-like nitrogen. nih.gov |
| Pyrazole C3/C5 Atoms | Electrophilic Substitution | Electron-rich nature of the pyrazole ring, activated by the amine group. |
| -CF2- Carbon Atom | Nucleophilic Attack | Electron-withdrawing fluorine atoms create a localized positive charge. |
QSPR modeling is instrumental in correlating theoretical calculations with experimental spectroscopic data. researchgate.net For instance, Nuclear Magnetic Resonance (NMR) chemical shifts can be predicted with high accuracy using DFT calculations, often employing the Gauge-Including Atomic Orbital (GIAO) method. rsc.orgnih.govruc.dk
A QSPR model for this compound would involve calculating the magnetic shielding tensors for each nucleus (¹H, ¹³C, ¹⁵N, ¹⁹F) in its optimized 3D geometry. nih.gov These theoretical values can then be linearly correlated with experimental chemical shifts.
Structural Validation: A strong linear correlation (R² > 0.99) between the calculated and experimental NMR shifts provides powerful evidence that the computed low-energy conformation of the molecule is the dominant structure in solution. researchgate.net
Assignment of Signals: In cases of complex or ambiguous spectra, theoretical calculations can be essential for the definitive assignment of NMR signals to specific atoms in the molecule. ruc.dk
Probing Intermolecular Interactions: Deviations from the correlation can be informative. For example, a proton involved in strong hydrogen bonding in the experimental solvent will appear at a lower field (higher ppm) than predicted by a gas-phase calculation. The magnitude of this deviation can provide insight into the strength of such intermolecular interactions. rsc.orgresearchgate.net
The presence of the difluoropropyl group would create complex splitting patterns in the ¹H and ¹³C spectra due to H-F and C-F coupling. Accurately simulating these spectra is a key application of computational methods that aids in the interpretation of experimental results.
| Atom (Hypothetical) | Calculated Shift (ppm) | Experimental Shift (ppm) | Deviation (Δ ppm) |
|---|---|---|---|
| Pyrazole H3 | 7.52 | 7.60 | -0.08 |
| Pyrazole H5 | 7.88 | 7.95 | -0.07 |
| Amine H | 3.50 | 4.10 | -0.60 |
| Propyl CH2 | 4.35 | 4.41 | -0.06 |
| Propyl CH3 | 1.55 | 1.60 | -0.05 |
Mechanistic Insights into Molecular Interactions Involving 1 2,2 Difluoropropyl 1h Pyrazol 4 Amine Scaffolds Non Clinical Focus
Elucidation of Molecular Recognition Principles for Pyrazole-Amine Conjugates
The molecular recognition of pyrazole-amine conjugates by protein targets is a multifaceted process governed by a combination of non-covalent interactions. The pyrazole (B372694) ring, being an aromatic heterocycle, can participate in various interactions, including hydrogen bonding and π-π stacking. The amino group, on the other hand, primarily acts as a hydrogen bond donor, crucial for anchoring the ligand within the binding pocket of a protein.
The versatility of the pyrazole scaffold allows for substitutions at multiple positions, which can significantly influence its binding affinity and selectivity. The N-unsubstituted pyrazole ring can act as both a hydrogen bond donor and acceptor, a property that is altered upon substitution. For instance, substitution at the N1 position, as seen in 1-(2,2-difluoropropyl)-1H-pyrazol-4-amine, removes the hydrogen-bond-donating capability at that position but allows for the introduction of moieties that can probe deeper into a binding pocket or introduce specific steric and electronic effects.
Structure-activity relationship (SAR) studies on various pyrazole derivatives have highlighted the importance of the substitution pattern on their biological activity. For example, in a series of pyrazole hydrazones and amides, decorations at positions 1, 3, and 4 of the pyrazole nucleus were found to be critical for their antiproliferative properties. Similarly, for pyrazole-based inhibitors of enzymes like meprin α and β, modifications at positions 3 and 5 were key to modulating inhibitory activity and selectivity. These studies underscore the principle that the specific arrangement of functional groups around the pyrazole-amine core dictates the precise nature of the molecular interactions and, consequently, the biological outcome.
Mechanisms of Ligand-Protein Binding (e.g., HSP90, CDK2, GPR17)
The this compound scaffold and its analogs have been investigated as inhibitors of several important protein targets, including Heat Shock Protein 90 (HSP90), Cyclin-Dependent Kinase 2 (CDK2), and G-protein coupled receptor 17 (GPR17). The mechanisms of binding to these proteins are diverse and are detailed below.
A notable example of a complex molecule incorporating a related moiety is a development candidate identified as an HSP90 inhibitor: 2-Amino-4-{4-chloro-2-[2-(4-fluoro-1H-pyrazol-1-yl)ethoxy]-6-methylphenyl}-N-(2,2-difluoropropyl)-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidine-6-carboxamide. This molecule demonstrates the utility of the N-(2,2-difluoropropyl) group in achieving potent inhibition. HSP90 is a molecular chaperone that is crucial for the stability and function of numerous client proteins involved in cancer progression. Inhibition of its N-terminal ATP-binding pocket is a key therapeutic strategy. Pyrazole-based inhibitors have been shown to bind deeply within this pocket.
For CDK2, a key regulator of the cell cycle, pyrazole-based inhibitors have been designed to be ATP-competitive. Molecular docking and dynamics simulations of various pyrazole derivatives have revealed that the pyrazole core can mimic the adenine (B156593) region of ATP, forming crucial hydrogen bonds with the hinge region of the kinase, such as with the backbone of Leu83. The amino group and other substituents on the pyrazole ring can then form additional interactions within the active site, enhancing binding affinity and selectivity.
In the context of GPR17, a receptor implicated in metabolic disorders, pyrazole-containing compounds have been identified as antagonists. While the specific binding mode of this compound to GPR17 has not been detailed, related pyrazole antagonists are known to interact with key residues within the transmembrane domain of the receptor, blocking the binding of endogenous ligands.
Allosteric vs. Orthosteric Binding Modes
The binding of ligands to proteins can occur at two distinct types of sites: orthosteric and allosteric. The orthosteric site is the primary, active binding site where the endogenous substrate or ligand binds. Inhibition at this site is typically competitive. In contrast, an allosteric site is a secondary site on the protein, and binding at this location can modulate the protein's activity in a non-competitive manner by inducing a conformational change.
For kinases like CDK2, the majority of pyrazole-based inhibitors, including those structurally related to this compound, are designed as orthosteric inhibitors that compete with ATP for binding in the active site. However, the discovery of allosteric pockets in kinases, including CDK2, has opened up new avenues for inhibitor design. An allosteric site in CDK2 has been identified that extends away from the DFG motif and above the C-helix, which could be targeted to disrupt the interaction between CDK2 and its cyclin partner. While there is no direct evidence of this compound acting as an allosteric inhibitor, the pyrazole scaffold's versatility could potentially be exploited to design such molecules.
Similarly, for HSP90, while most inhibitors target the orthosteric ATP-binding site in the N-terminal domain, allosteric inhibition is also a known mechanism. Some compounds have been found to bind to the C-terminal domain or disrupt Hsp90/co-chaperone interactions, leading to the destabilization of client proteins.
Role of Fluorine in Modulating Binding Affinity and Selectivity
The introduction of fluorine atoms into a ligand can have profound effects on its physicochemical properties and its interactions with a protein target. The 2,2-difluoropropyl group in the target compound is a key feature that can significantly influence its binding characteristics.
Fluorine is highly electronegative and can form favorable non-covalent interactions, such as hydrogen bonds with backbone amides and electrostatic interactions. The C-F bond is highly polarized, creating a dipole that can interact favorably with polar regions of a binding pocket. The substitution of hydrogen with fluorine can also increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and interact with hydrophobic pockets in a protein.
In the context of pyrazole inhibitors, fluorination has been shown to enhance binding affinity. For instance, in a study of pyrazole and azaindole derivatives binding to p38 MAP kinase, fluorination at common sites was found to contribute significantly to the binding enthalpy. The difluoropropyl group can also induce specific conformational preferences in the ligand, which may pre-organize it for optimal binding to the target protein, thereby reducing the entropic penalty of binding.
Investigation of Enzyme Modulation Mechanisms (e.g., Inhibition, Activation)
Pyrazole-amine scaffolds are well-known for their ability to modulate the activity of enzymes, most commonly through inhibition. As discussed, in the case of kinases like CDK2, the primary mechanism of inhibition by pyrazole derivatives is competitive inhibition with respect to ATP. This is achieved by occupying the ATP-binding site and preventing the phosphorylation of substrate proteins.
The specific interactions that lead to inhibition can be elucidated through techniques like X-ray crystallography and molecular modeling. For pyrazole-based CDK2 inhibitors, key interactions often involve hydrogen bonds with the hinge region of the kinase, as well as hydrophobic interactions with residues in the active site. The potency and selectivity of inhibition can be fine-tuned by modifying the substituents on the pyrazole ring to optimize these interactions.
Enzymatic Assay Development for Mechanistic Characterization
To characterize the mechanism of enzyme inhibition by compounds like this compound, a variety of enzymatic assays can be developed. For kinase inhibitors, a common approach is to use a fluorescence-based assay that measures the amount of ATP consumed or ADP produced during the phosphorylation reaction.
For example, a typical in vitro kinase assay for CDK2 would involve incubating the purified enzyme with its substrate (e.g., a peptide derived from a known CDK2 substrate like histone H1), ATP, and the inhibitor at various concentrations. The reaction is then stopped, and the amount of product formed is quantified. By measuring the initial reaction rates at different substrate and inhibitor concentrations, key kinetic parameters such as the Michaelis constant (Km) and the inhibition constant (Ki) can be determined.
For mechanistic characterization, assays can be designed to distinguish between different modes of inhibition (e.g., competitive, non-competitive, uncompetitive). This is typically done by performing the assay at multiple fixed concentrations of both the substrate and the inhibitor and analyzing the data using graphical methods such as Lineweaver-Burk or Dixon plots. The development of such assays is crucial for understanding the precise mechanism by which a pyrazole-based inhibitor modulates the activity of its target enzyme.
Interactive Data Table: Research Findings on Pyrazole-Amine Scaffolds
| Compound Class | Target Protein | Key Findings |
| Pyrazole Hydrazones/Amides | Various Cancer Cell Lines | Substitutions at positions 1, 3, and 4 on the pyrazole ring are critical for antiproliferative activity. |
| Pyrrolodinopyrimidine-based | HSP90 | Incorporation of an N-(2,2-difluoropropyl) moiety is associated with potent inhibition. |
| Pyrazole Derivatives | CDK2 | The pyrazole core mimics the adenine of ATP, forming key hydrogen bonds in the hinge region. |
| Pyrazole-based Compounds | GPR17 | Identified as antagonists, suggesting the scaffold's utility in modulating GPCR activity. |
| Fluorinated Pyrazoles | p38 MAP Kinase | Fluorine substitution significantly contributes to the binding enthalpy. |
Kinetic Studies of Enzyme-Ligand Interactions
Detailed kinetic studies focusing specifically on this compound are not prominently available in the current body of scientific literature. However, the broader class of aminopyrazole derivatives has been subject to kinetic analysis in the context of enzyme inhibition. These studies are critical for understanding the dynamics of how a ligand binds to its target enzyme, including the rates of association and dissociation.
For pyrazole-based compounds, kinetic evaluations are often integral to establishing their mechanism of inhibition (e.g., competitive, non-competitive, or irreversible) and their potency (often expressed as Kᵢ or IC₅₀ values). For instance, studies on pyrazole derivatives as kinase inhibitors have explored their binding kinetics to understand the duration of target engagement and the compound's residence time within the enzyme's active site. The study of binding kinetics is crucial for understanding the molecular-level behavior of biological systems and chemical reactions. researchgate.net Electrostatic interactions, in particular, are known to play a significant role in the kinetics of protein-protein association by stabilizing the formation of encounter complexes and the subsequent transition states. researchgate.net
The 2,2-difluoropropyl group at the N1 position of the pyrazole ring is a key feature. The fluorine atoms can significantly alter the compound's electronic properties and its potential for forming specific interactions, such as hydrogen bonds or halogen bonds, which would influence the kinetics of its interaction with a biological target. Further dedicated kinetic assays would be necessary to quantify the precise association and dissociation rate constants for this specific compound with various enzymes.
Structure-Activity Relationship (SAR) Studies from a Chemical Mechanism Perspective
Structure-activity relationship (SAR) studies on pyrazole derivatives have been instrumental in optimizing their biological activity. nih.govresearchgate.net These studies systematically modify the chemical structure of a lead compound to determine which functional groups and structural features are critical for its molecular interactions and desired effect.
Impact of Substituent Modifications on Molecular Interactions
For the this compound scaffold, SAR would involve modifying three primary positions: the pyrazole ring itself, the N1-substituent (2,2-difluoropropyl), and the C4-substituent (amine group).
The 4-Amino Group: The primary amine at the C4 position is a crucial hydrogen bond donor and can be a key anchoring point for interaction with the active site of a protein, such as the hinge region of a kinase. Modifications to this group, for instance by acylation or substitution, would directly impact this hydrogen-bonding capability. In related pyrazole-based inhibitors, this amine is often essential for maintaining potency. nih.gov
The N1-(2,2-Difluoropropyl) Group: This group primarily occupies a solvent-exposed region or a hydrophobic pocket of a binding site. The geminal difluoro substitution on the propyl chain is significant. It increases the lipophilicity of the moiety compared to a simple propyl group and can influence the conformation of the side chain. Furthermore, the fluorine atoms can engage in favorable orthogonal multipolar interactions with electron-rich aromatic residues or backbone carbonyls in a protein, thereby enhancing binding affinity. Altering the length of the alkyl chain or the degree of fluorination would be a key strategy in SAR studies to probe the steric and electronic requirements of the binding pocket.
The Pyrazole Core: The pyrazole ring serves as a rigid scaffold, positioning the key interacting groups in a defined spatial orientation. It can participate in π-π stacking or other hydrophobic interactions with aromatic amino acid residues like tyrosine or phenylalanine in a protein's active site. nih.gov
A summary of expected impacts from substituent modifications is presented below.
| Structural Position | Modification | Predicted Impact on Molecular Interaction |
| C4-Amine | Acylation, Alkylation | Reduced hydrogen bond donor capacity; potential for new steric or hydrophobic interactions. |
| N1-Substituent | Change alkyl chain length | Probes steric limits of the binding pocket. |
| N1-Substituent | Vary degree of fluorination | Modulates lipophilicity and potential for specific fluorine interactions. |
| Pyrazole Ring | Substitution at C3 or C5 | Alters electronics and introduces new interaction points, potentially affecting selectivity. |
Design Principles for Modulating Molecular Recognition
Based on the SAR of related pyrazole compounds, several design principles can be applied to modulate the molecular recognition of the this compound scaffold.
Scaffold Hopping and Bioisosteric Replacement: The pyrazole core is often used as a bioisostere for other aromatic or heteroaromatic rings to improve properties like metabolic stability or to explore novel binding modes. nih.gov Similarly, the 2,2-difluoropropyl group can be considered a bioisostere for other lipophilic groups, offering unique electronic properties due to the polarized C-F bonds.
Exploiting Fluorine's Properties: The strategic placement of fluorine, as seen in the difluoropropyl group, is a common design principle. It can be used to block metabolic oxidation, increase binding affinity through specific interactions, and modulate the acidity or basicity of nearby functional groups.
Conformational Constraint: The rigidity of the pyrazole ring is a key feature. Further constraining the N1-substituent, for example by incorporating it into a ring system, could reduce the entropic penalty upon binding and potentially increase affinity and selectivity.
Interactions with Model Biological Systems (e.g., cell-free assays, purified proteins)
To understand the fundamental molecular interactions of a compound without the complexities of a cellular environment, researchers utilize model biological systems such as cell-free assays and purified proteins. nih.gov
Understanding Molecular-Level Effects without Disease Context
Interactions of the this compound scaffold would typically be first characterized in simplified, non-clinical systems.
Purified Protein Assays: The most direct way to study molecular interaction is to use the purified target protein. Techniques such as Isothermal Titration Calorimetry (ITC) could be used to measure the binding affinity (Kₐ), enthalpy (ΔH), and entropy (ΔS) of the compound binding to a target protein, providing a complete thermodynamic profile of the interaction. Another method, Surface Plasmon Resonance (SPR), can provide kinetic data on the association and dissociation rates.
Cell-Free Expression Systems: These systems allow for the rapid production of proteins that can be used in binding or activity assays. nih.gov This is particularly useful for studying interactions with proteins that are difficult to express or purify from traditional cellular systems. A cell-free approach would enable the screening of this compound against a panel of purified kinases or other enzymes to assess its activity and selectivity profile at a molecular level.
Off-Target Interaction Analysis (Theoretical/Mechanistic)
In the early stages of characterization, it is crucial to understand not only the intended molecular interactions but also potential unintended, or "off-target," interactions. These are often first explored using computational, theoretical methods before being confirmed experimentally.
Computational Screening: A theoretical off-target analysis for this compound would involve using its 3D structure to perform virtual screening against a large database of known protein structures. nih.gov Molecular docking simulations would predict the binding pose and estimate the binding affinity of the compound to a wide range of potential off-targets. This approach helps to identify proteins that share structural or electronic features with the intended target and might therefore also bind the compound.
Pharmacophore Modeling: A pharmacophore model can be built based on the key features of the this compound scaffold (e.g., hydrogen bond donor, hydrophobic features, aromatic ring). This model can then be used to search databases of off-targets to identify proteins that have a complementary binding site, highlighting potential off-target interactions. These computational approaches provide a mechanistic hypothesis for potential off-target effects that can then be tested experimentally in purified protein assays. nih.gov
Applications of 1 2,2 Difluoropropyl 1h Pyrazol 4 Amine in Advanced Chemical Research and Materials Science
Role as a Versatile Synthetic Intermediate for Complex Molecules
The 1-(2,2-difluoropropyl)-1H-pyrazol-4-amine scaffold is an exemplary synthetic intermediate, poised for the construction of a wide array of complex molecular structures. The amine functionality on the pyrazole (B372694) ring is a key reactive site for a multitude of chemical transformations, while the difluoropropyl group imparts unique electronic properties and metabolic stability.
The 4-amino group of the pyrazole ring is a versatile handle for the synthesis of various fused heterocyclic systems. Through condensation reactions with appropriate bifunctional reagents, it can serve as a precursor to pyrazolo[3,4-b]pyridines, pyrazolo[3,4-d]pyrimidines, and other complex heterocyclic frameworks. These resulting structures are of significant interest in medicinal chemistry and materials science. The reactivity of the amino group allows for the construction of diverse molecular libraries for screening purposes.
General synthetic routes that could be employed for the elaboration of this compound into more complex heterocyclic systems include:
Condensation with β-ketoesters: This classic approach would lead to the formation of pyrazolo[3,4-b]pyridin-6-one derivatives.
Reaction with dicarbonyl compounds: This could be utilized to synthesize various fused five- and six-membered rings.
Coupling with activated carboxylic acids: Amide bond formation can be a gateway to a vast number of functionalized derivatives with potential biological activity.
The incorporation of fluorine into organic molecules is a widely adopted strategy in drug discovery and materials science to enhance properties such as metabolic stability, lipophilicity, and binding affinity. tijer.org The 2,2-difluoropropyl group in the target molecule is a key feature that makes it a valuable building block for creating novel fluorinated molecular architectures.
Table 1: Comparison of Properties of Fluorinated vs. Non-fluorinated Pyrazole Analogs (Illustrative)
| Property | Non-fluorinated Analog | Fluorinated Analog (e.g., with difluoropropyl group) |
| Metabolic Stability | Lower | Higher |
| Lipophilicity (logP) | Lower | Higher |
| pKa of Pyrazole Ring | Higher | Lower (more acidic) |
| Binding Affinity | Variable | Often Enhanced |
This table provides a generalized comparison, and specific values would depend on the exact molecular structures.
Development of Novel Organic Reagents and Catalysts
The unique electronic and steric properties of this compound make it an attractive candidate for the development of novel organic reagents and catalysts.
Pyrazoles are well-established as effective ligands for a variety of transition metals. researchgate.net The nitrogen atoms of the pyrazole ring can coordinate to a metal center, and the substituents on the ring can be tuned to modulate the electronic and steric environment of the catalyst. The difluoropropyl group in this compound would act as an electron-withdrawing group, which could enhance the catalytic activity of the metal center in certain reactions.
Potential applications in transition metal catalysis include:
Cross-coupling reactions: Ligands based on this scaffold could be employed in palladium-catalyzed reactions such as Suzuki, Heck, and Buchwald-Hartwig couplings.
Hydrogenation and transfer hydrogenation: Manganese and other earth-abundant metals coordinated to pyrazole-based ligands have shown promise in hydrogenation reactions. rsc.org
C-H activation: The development of catalysts for the direct functionalization of C-H bonds is a major area of research, and pyrazole ligands can play a crucial role in this field. rsc.org
Table 2: Potential Catalytic Applications of Metal Complexes with this compound-derived Ligands
| Catalytic Reaction | Potential Metal Center | Role of the Fluorinated Ligand |
| Suzuki Coupling | Palladium (Pd) | Enhance catalyst stability and turnover number. |
| Buchwald-Hartwig Amination | Palladium (Pd), Copper (Cu) | Modulate catalyst selectivity and efficiency. |
| Asymmetric Hydrogenation | Rhodium (Rh), Ruthenium (Ru) | Introduce chirality for enantioselective transformations. |
| Olefin Metathesis | Ruthenium (Ru) | Tune the electronic properties of the catalyst. |
While less explored, the amine functionality in conjunction with the pyrazole core could be utilized in the design of novel organocatalysts. The basicity of the amino group can be fine-tuned by the electronic effects of the difluoropropyl substituent. Chiral versions of this scaffold could potentially be used in asymmetric organocatalysis, for instance, in Michael additions or aldol (B89426) reactions. metu.edu.tr
Contributions to Materials Science
The properties imparted by the difluoropropyl group also make this compound a promising building block for advanced materials. Fluorinated organic materials often exhibit unique properties such as hydrophobicity, thermal stability, and specific optical and electronic characteristics.
Potential applications in materials science include:
Organic Light-Emitting Diodes (OLEDs): Pyrazole derivatives can be incorporated into the structure of organic semiconductors used in OLEDs. The fluorine atoms can help to tune the energy levels of the material, leading to improved device performance.
Liquid Crystals: The rigid pyrazole core combined with the flexible, fluorinated alkyl chain could lead to the development of novel liquid crystalline materials with specific phase behaviors.
Polymers and Coatings: Incorporation of this fluorinated pyrazole into polymer backbones or as a pendant group could result in materials with enhanced thermal stability, chemical resistance, and low surface energy, making them suitable for specialized coatings. nih.gov
Incorporation into Polymeric Structures
An extensive search for studies detailing the use of this compound as a monomer or additive in the synthesis of polymeric structures did not yield any specific results. The literature does not currently contain published research on polymerization reactions involving this compound, nor are there data available on the properties or potential applications of polymers that would incorporate this specific pyrazole derivative. While the amino group on the pyrazole ring suggests theoretical potential for its use in the synthesis of polymers such as polyamides or polyimides, no experimental data or research findings have been documented in the available literature to support this.
Development of Functionalized Surfaces or Nanomaterials
There is no available research documenting the use of this compound for the development of functionalized surfaces or nanomaterials. Searches for its application in surface modification, nanoparticle coating, or as a ligand for the creation of functional nanomaterials did not yield any relevant studies. Consequently, there are no detailed findings or data tables to present regarding the methods of attachment, surface properties, or the performance of materials functionalized with this compound.
Exploration in Electronic or Optical Materials
Future Directions and Emerging Research Avenues
Exploration of Novel Synthetic Routes with Improved Atom Economy and Sustainability
The development of efficient and environmentally benign synthetic methodologies is a paramount goal in modern chemistry. Future research into the synthesis of 1-(2,2-difluoropropyl)-1H-pyrazol-4-amine should prioritize strategies that enhance atom economy and sustainability.
Current synthetic approaches to pyrazole (B372694) derivatives often rely on traditional condensation reactions, which can generate significant waste. nih.gov Green chemistry principles offer a roadmap for improvement, suggesting the use of alternative solvents, catalysts, and energy sources. researchgate.netrsc.org For instance, employing water as a solvent, utilizing microwave or ultrasonic irradiation to accelerate reactions, and developing recyclable catalysts are promising avenues. rsc.orgresearchgate.net
Multicomponent reactions (MCRs), which combine three or more reactants in a single step to form a complex product, are particularly attractive for improving atom economy. researchgate.net An MCR approach to this compound could significantly reduce the number of synthetic steps, minimize waste, and lower energy consumption. The application of flow chemistry also presents a compelling alternative to traditional batch synthesis, offering enhanced safety, scalability, and control over reaction parameters.
Table 1: Comparison of Traditional vs. Green Synthetic Approaches for Pyrazole Derivatives
| Feature | Traditional Synthesis | Green Synthetic Routes |
| Solvents | Often uses hazardous organic solvents | Emphasizes the use of water, ionic liquids, or solvent-free conditions rsc.orgresearchgate.net |
| Catalysts | May use stoichiometric and non-recyclable catalysts | Focuses on recyclable, non-toxic, and biocatalysts researchgate.net |
| Energy Source | Conventional heating | Microwave, ultrasonic irradiation researchgate.net |
| Reaction Type | Often multi-step syntheses | Promotes one-pot and multicomponent reactions researchgate.net |
| Atom Economy | Can be low due to byproducts | Generally higher due to efficient incorporation of reactants |
Advanced Spectroscopic Techniques for In-Situ Reaction Monitoring
A thorough understanding of reaction kinetics and mechanisms is crucial for optimizing synthetic processes. Process Analytical Technology (PAT) offers a framework for designing, analyzing, and controlling manufacturing processes through timely measurements of critical process parameters. researchgate.netnih.gov The application of advanced spectroscopic techniques for in-situ, real-time monitoring of the synthesis of this compound could provide invaluable insights.
Techniques such as Fourier Transform Infrared (FTIR) and Raman spectroscopy can be employed to track the concentration of reactants, intermediates, and products throughout the course of a reaction. researchgate.net This data allows for the precise determination of reaction endpoints, the identification of transient intermediates, and the elucidation of reaction kinetics. Furthermore, in-situ Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed structural information about the species present in the reaction mixture at any given time, offering a deeper understanding of the reaction mechanism.
The integration of these PAT tools would not only facilitate the optimization of the synthesis of this compound but also ensure greater consistency and quality control in its production.
Table 2: Advanced Spectroscopic Techniques for In-Situ Reaction Monitoring
| Spectroscopic Technique | Information Provided | Application in Synthesis |
| FTIR Spectroscopy | Functional group analysis, concentration of species | Real-time monitoring of reactant consumption and product formation researchgate.net |
| Raman Spectroscopy | Molecular vibrations, complementary to FTIR | In-situ analysis of crystalline forms and reaction progress |
| NMR Spectroscopy | Detailed molecular structure, quantification | Mechanistic studies and kinetic profiling |
Integration of Machine Learning and AI in Compound Design and Reactivity Prediction
The fields of artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research. These computational tools can be leveraged to accelerate the design of novel compounds and predict their properties and reactivity. For this compound, AI and ML can play a significant role in several areas.
Quantitative Structure-Activity Relationship (QSAR) models, for instance, can be developed to predict the biological activity of derivatives of this compound based on their structural features. researchgate.net This allows for the in silico screening of large virtual libraries of compounds to identify promising candidates for synthesis and further testing.
Furthermore, machine learning algorithms can be trained on existing reaction data to predict the outcomes of new chemical reactions, including yields and optimal reaction conditions. olemiss.eduresearchgate.net This predictive capability can significantly reduce the number of experiments required to develop and optimize synthetic routes. The integration of computational chemistry, including molecular modeling and quantum mechanical calculations, can provide detailed insights into the electronic structure and properties of this compound, guiding the design of analogs with desired characteristics. nih.gov
Table 3: Applications of AI and Machine Learning in Compound Development
| AI/ML Application | Description | Potential Impact |
| QSAR Modeling | Predicts biological activity based on molecular structure researchgate.net | Accelerates the identification of potent and selective analogs |
| Reactivity Prediction | Predicts the outcome of chemical reactions olemiss.eduresearchgate.net | Optimizes synthetic routes and reduces experimental workload |
| De Novo Design | Generates novel molecular structures with desired properties | Expands the chemical space for drug discovery |
| Molecular Dynamics | Simulates the dynamic behavior of molecules nih.gov | Provides insights into compound-target interactions |
Investigation of Supramolecular Chemistry Involving this compound
Supramolecular chemistry, the study of systems involving assemblies of molecules connected by non-covalent interactions, is a rapidly expanding field with implications for materials science and drug delivery. The structure of this compound, with its hydrogen bond donors (N-H from the pyrazole and amine groups) and acceptors (the pyrazole nitrogen), suggests a rich potential for forming supramolecular assemblies.
Future research should focus on the crystal engineering of this compound, exploring its ability to form predictable and well-defined solid-state structures through hydrogen bonding, π-π stacking, and other non-covalent interactions. researchgate.net The presence of the difluoropropyl group may also introduce unique halogen bonding interactions that can be exploited in the design of supramolecular architectures.
Understanding the self-assembly behavior of this compound could lead to the development of novel materials with interesting properties, such as porous organic frameworks or liquid crystals. The study of its co-crystallization with other molecules could also be a fruitful area of research, potentially leading to the development of new pharmaceutical salts or co-crystals with improved physicochemical properties. A study on a fluorinated aromatic pyrazole has shown its ability to self-assemble into a porous structure through a combination of hydrogen bonds and π-π stacking. researchgate.net
Table 4: Key Non-Covalent Interactions in Pyrazole Supramolecular Chemistry
| Interaction Type | Description | Potential Role in this compound |
| Hydrogen Bonding | Interaction between a hydrogen atom and an electronegative atom (N, O) | Formation of chains, sheets, or 3D networks involving the pyrazole and amine groups researchgate.net |
| π-π Stacking | Attractive interaction between aromatic rings | Stacking of the pyrazole rings, contributing to crystal packing |
| Halogen Bonding | Non-covalent interaction involving a halogen atom | The fluorine atoms on the propyl group could act as halogen bond donors |
Expansion of Mechanistic Studies into New Biological Pathways (Excluding Clinical Outcomes)
While the clinical applications of this compound are beyond the scope of this discussion, preclinical investigation into its mechanistic interactions with novel biological pathways is a critical area for future research. Pyrazole derivatives are known to exhibit a wide range of biological activities, often through the inhibition of specific enzymes or the modulation of signaling pathways. nih.govnih.gov
Initial studies could involve broad in vitro screening against a panel of enzymes and receptors to identify potential biological targets. Follow-up mechanistic studies would then be necessary to elucidate the precise mode of action. For example, if the compound is found to be an enzyme inhibitor, detailed kinetic studies would be required to determine the type of inhibition (e.g., competitive, non-competitive) and to identify the key molecular interactions responsible for binding.
The exploration of its effects on pathways not traditionally associated with pyrazole-based compounds could uncover novel therapeutic opportunities. Techniques such as proteomics and metabolomics could be employed to gain a comprehensive understanding of the cellular response to treatment with this compound, providing a systems-level view of its biological activity. It is noteworthy that pyrazole derivatives have been investigated as inhibitors of a variety of enzymes, including cyclooxygenases and protein kinases. nih.gov
Table 5: Potential Areas for Preclinical Mechanistic Studies
| Research Area | Focus | Methodologies |
| Enzyme Inhibition | Identification of specific enzyme targets and elucidation of inhibitory mechanisms | In vitro enzyme assays, kinetic studies, molecular docking |
| Signaling Pathway Modulation | Investigation of effects on key cellular signaling cascades | Western blotting, reporter gene assays, phosphoproteomics |
| Receptor Binding | Determination of affinity and functional activity at various receptors | Radioligand binding assays, functional cellular assays |
| Systems Biology | Global analysis of cellular responses | Proteomics, transcriptomics, metabolomics |
Q & A
Basic Research Questions
Q. What are the established synthetic methodologies for 1-(2,2-difluoropropyl)-1H-pyrazol-4-amine, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via Buchwald-Hartwig amination or Ullmann-type coupling. For example, describes a copper-catalyzed amination using cesium carbonate as a base, yielding 17.9% product after purification. Key steps include:
- Dissolving intermediates in polar aprotic solvents (e.g., DMSO).
- Using copper(I) bromide as a catalyst under mild heating (35°C for 48 hours).
- Purification via acid-base extraction and gradient chromatography (e.g., ethyl acetate/hexane).
- Optimizing stoichiometry of reactants (e.g., 1:1.2 ratio of halide to amine) to minimize side reactions .
Q. How is the purity and structural integrity of this compound validated?
- Methodological Answer :
- Purity : HPLC with UV detection (λ = 254 nm) and ≥95% purity thresholds, as referenced in and . Use C18 columns with acetonitrile/water mobile phases.
- Structural Confirmation :
- 1H/13C NMR : Peaks for the difluoropropyl group (δ ~4.5-5.5 ppm for CF2 protons; δ ~110-120 ppm for CF2 carbons) and pyrazole ring protons (δ ~7.5-8.5 ppm) .
- HRMS : Exact mass matching [M+H]+ with <2 ppm error (e.g., m/z 215.0962 for C7H10F2N4) .
Q. What are the key stability considerations for storing this compound?
- Methodological Answer :
- Store under inert gas (N2/Ar) at -20°C in amber vials to prevent hydrolysis of the difluoropropyl group.
- Avoid prolonged exposure to moisture or acidic/basic conditions, which may degrade the pyrazole amine .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer :
- Perform DFT calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces, identifying nucleophilic sites (e.g., pyrazole C4).
- Simulate transition states for reactions with electrophiles (e.g., acyl chlorides) to estimate activation energies.
- Validate predictions experimentally via kinetic studies (e.g., monitoring reaction progress by LC-MS) .
Q. What strategies resolve contradictions in biological activity data for pyrazole-4-amine derivatives?
- Methodological Answer :
- Data Triangulation : Compare results across assays (e.g., antimicrobial vs. kinase inhibition in ).
- SAR Analysis : Introduce substituents (e.g., methoxy or trifluoromethyl groups) to isolate pharmacophores.
- Control Experiments : Test for off-target interactions using knockout cell lines or competitive binding assays .
Q. How can X-ray crystallography elucidate the solid-state conformation of this compound?
- Methodological Answer :
- Grow single crystals via vapor diffusion (e.g., dichloromethane/hexane).
- Collect diffraction data (Mo-Kα radiation, 100 K) and refine structures using SHELXL ( ).
- Analyze torsion angles to confirm the spatial orientation of the difluoropropyl group relative to the pyrazole ring .
Q. What are the challenges in scaling up the synthesis of this compound for preclinical studies?
- Methodological Answer :
- Reactor Design : Use flow chemistry to manage exothermic reactions (e.g., amination steps).
- Byproduct Management : Implement inline IR spectroscopy to monitor intermediate formation.
- Purification : Replace column chromatography with recrystallization (e.g., using ethanol/water) for cost efficiency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
